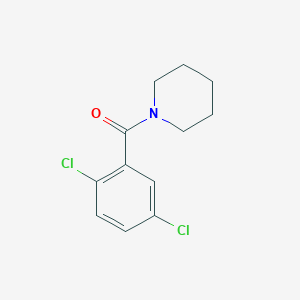

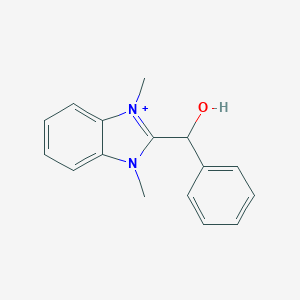

![molecular formula C17H21NO3 B252678 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol, also known as Phenylephrine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Phenylephrine is a sympathomimetic drug that acts as a selective alpha-1 adrenergic receptor agonist and is commonly used as a nasal decongestant, mydriatic agent, and vasopressor.

Mecanismo De Acción

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole acts as a selective alpha-1 adrenergic receptor agonist, which causes vasoconstriction and an increase in blood pressure. It also stimulates the sympathetic nervous system, which leads to an increase in heart rate and cardiac output. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mydriatic effect is due to its ability to contract the radial muscle of the iris, leading to pupil dilation.

Biochemical and Physiological Effects:

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's primary biochemical effect is its ability to stimulate alpha-1 adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. It also stimulates the sympathetic nervous system, leading to an increase in heart rate and cardiac output. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's physiological effects include increased blood pressure, heart rate, and pupil dilation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole has several advantages for use in lab experiments, including its ability to induce vasoconstriction and an increase in blood pressure, which can be useful in studying the cardiovascular system. However, 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's effects are dose-dependent, and high doses can lead to adverse effects such as hypertension and tachycardia. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mydriatic effect can also be useful in ophthalmology research, but it can cause blurred vision and photophobia, which can be limitations.

Direcciones Futuras

There are several future directions for research on 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole, including its potential use in the treatment of shock and asthma. Additionally, further research can be conducted to understand 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mechanism of action and its effects on various physiological systems. Further investigation can also be conducted on 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's potential use in the treatment of urinary incontinence and its effects on the genitourinary system.

Conclusion:

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to induce vasoconstriction and an increase in blood pressure makes it useful in studying the cardiovascular system. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mydriatic effect can also be useful in ophthalmology research. Further research can be conducted to understand 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole's mechanism of action and its effects on various physiological systems, leading to its potential use in the treatment of various medical conditions.

Métodos De Síntesis

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole involves the reaction of benzaldehyde with 2-hydroxyethylamine, followed by reduction with sodium borohydride to obtain the final product. Enzymatic synthesis of 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole involves the use of enzymes such as tyrosine hydroxylase and dopamine beta-hydroxylase to convert L-tyrosine into 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole.

Aplicaciones Científicas De Investigación

2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole has been extensively studied for its potential use in various scientific research applications. One of the primary applications of 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole is as a vasopressor in the treatment of hypotension. It has also been studied for its potential use in the treatment of shock, asthma, and urinary incontinence. 2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanole is also used as a mydriatic agent in ophthalmology to dilate the pupil for various diagnostic and therapeutic procedures.

Propiedades

Fórmula molecular |

C17H21NO3 |

|---|---|

Peso molecular |

287.35 g/mol |

Nombre IUPAC |

2-[[4-(2-hydroxyethoxy)phenyl]methylamino]-1-phenylethanol |

InChI |

InChI=1S/C17H21NO3/c19-10-11-21-16-8-6-14(7-9-16)12-18-13-17(20)15-4-2-1-3-5-15/h1-9,17-20H,10-13H2 |

Clave InChI |

XDJVWIXORPXWLC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCCO)O |

SMILES canónico |

C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)OCCO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252597.png)

![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)

![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)

![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)

![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)